molecular formula C22H16FN5 B2694647 N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-45-1

N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2694647
CAS No.: 866345-45-1
M. Wt: 369.403
InChI Key: GHVCEYBOCXNETQ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetically designed small molecule featuring a triazoloquinazoline core scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is characterized by a phenyl substituent at the 3-position and a (4-fluorophenyl)methylamine group at the 5-position of the fused heterocyclic system. The incorporation of the fluorine atom is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity . Compounds based on the triazoloquinazoline and related quinazoline scaffolds have been extensively investigated for their potential to inhibit key signaling pathways involved in pathological cell proliferation . Specifically, these molecules often act as potent inhibitors of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are critical targets in oncology research for tumor growth and angiogenesis . The rigid, planar structure of the triazoloquinazoline core allows for effective interaction with the ATP-binding sites of these enzymes . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and mechanisms of signal transduction inhibition in cellular models. This product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVCEYBOCXNETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the triazole ring.

    Quinazoline Core Construction: The quinazoline core is constructed through a series of condensation reactions, often involving amines and aldehydes.

    Introduction of Phenyl and Fluorophenyl Groups: These groups are introduced through substitution reactions, where the appropriate phenyl and fluorophenyl precursors are reacted with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of eco-friendly catalysts and solvents to ensure sustainability and cost-effectiveness. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of triazoloquinazoline derivatives. The compound's structural features allow it to interact with various biological targets involved in cancer progression.

  • Mechanism of Action : The triazole and quinazoline rings are known to inhibit specific kinases and other enzymes crucial for tumor growth and survival. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antiviral Properties

Research indicates that derivatives of triazoloquinazolines exhibit antiviral activity against several viruses. The compound has been evaluated for its potential against viral infections, particularly those that are resistant to current treatments.

  • Case Study : A study demonstrated that related compounds showed significant inhibition of viral replication in vitro, suggesting that N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may have similar properties .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. The compound can be explored as a new antifungal agent due to its ability to disrupt fungal cell wall synthesis.

  • Research Findings : In a comparative study, triazoles were shown to exhibit broad-spectrum antifungal activity against various pathogenic fungi . This suggests that this compound could be effective in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Modifications to the fluorophenyl and quinazoline moieties can enhance biological activity and selectivity.

ModificationEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and bioavailability
Phenyl Group VariationsAlters target affinity and potency

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Triazoloquinazoline vs. Triazolopyrimidine
  • Triazoloquinazoline (Target Compound): The quinazoline core (two fused six-membered rings) offers a larger surface area for target binding compared to pyrimidine-based analogs. However, indicates that triazoloquinazolines exhibit lower anticancer activity than thieno-fused triazolopyrimidines, likely due to reduced electronic effects or steric hindrance .
  • Triazolopyrimidine: Smaller pyrimidine core (one six-membered ring fused to triazole) in compounds like N-(3-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () enhances flexibility and improves binding to Plasmodium falciparum targets, with IC₅₀ values in the nanomolar range .
Thieno-Fused Triazolopyrimidines

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines () demonstrate superior anticancer activity (mean growth inhibition <50% at 10⁻⁵ M) compared to the target compound’s quinazoline core, attributed to sulfur atom participation in hydrophobic interactions .

Substituent Effects

Fluorine Substitution
  • Target Compound: The 4-fluorobenzyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like N-(4-methylbenzyl)-3-(2,5-dimethylphenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () .
  • Chlorine vs. Fluorine : Chlorophenyl-substituted triazolopyrimidines (e.g., , compounds 92–99) show higher antiplasmodial activity (IC₅₀: 0.8–12 nM) but lower selectivity indices than fluorinated derivatives .
Sulfonyl and Aryl Groups
  • Sulfonyl-Containing Analogs : 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () exhibits improved solubility due to the sulfonyl group but reduced cellular uptake compared to the target compound’s phenyl group .
  • Aryl Variations : N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () shows extended half-life in vivo due to ethoxy groups, but its bulkiness limits target affinity .

Biological Activity

N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its synthesis, biological activity, and mechanisms of action based on recent studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate triazole and quinazoline moieties. The detailed synthetic pathways often include the use of various reagents and conditions to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, research indicates that derivatives with similar structures exhibit significant antiproliferative activities:

  • IC50 Values : The compound demonstrated IC50 values in the range of 2.3 µM to 5.9 µM against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines, indicating potent anticancer activity compared to standard treatments like Cisplatin .

The biological mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells in a dose-dependent manner. For example, in the A549 cell line, apoptosis rates increased significantly with higher concentrations of the compound .
  • Cell Cycle Arrest : It has been observed that the compound can arrest the cell cycle at the S phase, which is critical for preventing cancer cell proliferation .
  • Tyrosine Kinase Inhibition : Similar compounds have been reported to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor growth and metastasis . This inhibition may contribute to the overall anticancer efficacy of this compound.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to other quinazoline derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA5495.9Apoptosis induction
CisplatinA54915.37DNA cross-linking
GefitinibA5490.01EGFR inhibition
ErlotinibSW-4800.05EGFR inhibition

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 cells compared to untreated controls .
  • Combination Therapy : Research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic outcomes by targeting multiple pathways involved in cancer progression .

Q & A

Q. Advanced Research Focus

  • Proteome-Wide Docking : Tools like Schrödinger’s Glide screen for interactions with >5,000 human proteins .
  • Machine Learning Models : Train on datasets of triazoloquinazoline bioactivity to predict toxicity (e.g., hERG channel inhibition) .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) to prioritize lead candidates .

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